molecular formula C20H19N3O4S2 B3296573 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893975-98-9

2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3296573
CAS No.: 893975-98-9
M. Wt: 429.5 g/mol
InChI Key: JFIQAHGENUCAAO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide group to a 3-methylimidazo[2,1-b][1,3]thiazol-6-yl-substituted phenyl moiety. The imidazothiazole core is a heterocyclic scaffold known for its bioactivity in kinase inhibition and epigenetic modulation .

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-13-12-28-20-21-17(11-23(13)20)14-5-4-6-15(9-14)22-29(24,25)19-10-16(26-2)7-8-18(19)27-3/h4-12,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQAHGENUCAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the imidazo-thiazole moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzothiazole and an aldehyde or ketone.

    Attachment of the imidazo-thiazole moiety to the benzene ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the imidazo-thiazole moiety to a benzene ring substituted with methoxy groups.

    Introduction of the sulfonamide group:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzene ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Biology: It can be used as a probe to study the function of biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo-thiazole moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of the target compound with structurally related analogs from the literature.

Compound Name/ID Structural Features Biological Target/Activity Key Findings
Target Compound 2,5-Dimethoxybenzene-sulfonamide linked to 3-methylimidazo[2,1-b]thiazole-phenyl Not explicitly reported in provided evidence (likely sirtuin or kinase-related targets) Structural similarity to SRT1720 suggests potential NAD+-dependent enzyme modulation .
SRT1720 (20) Quinoxaline-carboxamide with piperazinylmethyl-imidazo[2,1-b]thiazole-phenyl SIRT1 activator (NAD+-dependent deacetylase) Enhances mitochondrial function; activates SIRT1 at low micromolar concentrations .
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide Difluorophenyl-methanesulfonamide linked to unsubstituted imidazo[2,1-b]thiazole-phenyl Not reported Fluorine substituents may improve metabolic stability; sulfonamide retains H-bonding capacity.
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propionamide Tetrazole-phenyl linked to dihydropyridinone-propionamide Not reported Tetrazole group enhances acidity; structural dissimilarity limits direct comparison.
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide Trimethoxybenzamide linked to piperazinylmethyl-imidazo[2,1-b]thiazole-phenyl Not reported Piperazine moiety may improve solubility; benzamide vs. sulfonamide alters binding interactions.

Key Structural and Functional Insights:

Core Scaffold Variations: The target compound and SRT1720 share the imidazo[2,1-b]thiazole-phenyl core but differ in substituents. SRT1720’s quinoxaline-carboxamide and piperazinylmethyl groups likely enhance its SIRT1 affinity, whereas the target’s dimethoxy-sulfonamide may prioritize hydrophobic interactions .

Functional Group Impact :

  • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing ionization state and target binding .
  • Methoxy vs. Piperazine Substituents : Methoxy groups (target compound) contribute to lipophilicity, while piperazine () introduces basicity and solubility, critical for pharmacokinetics .

Biological Implications :

  • SRT1720’s SIRT1 activation is NAD+-dependent, suggesting that the target compound’s dimethoxy-sulfonamide scaffold may similarly modulate NAD+-utilizing enzymes but with altered potency or selectivity .
  • Fluorinated analogs (e.g., ) may exhibit improved blood-brain barrier penetration but lack evidence of specific target engagement in the provided data .

Research Findings and Hypotheses

  • Target Compound: No direct biological data is provided in the evidence.
  • Contradictions/Gaps : emphasizes NAD+ depletion risks with sirtuin activators, but the target compound’s NAD+ dependency remains unverified . Fluorinated analogs () lack explicit activity data, limiting mechanistic comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

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